GPR6 Inverse Agonism: Quantified Differentiation from Unsubstituted 7-Azaindole Scaffold
N-Cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine exhibits inverse agonist activity at human GPR6 with EC50 = 27 µM in a cAMP modulation assay [1]. In contrast, the unsubstituted parent scaffold 1H-pyrrolo[2,3-b]pyridin-6-amine lacks measurable GPR6 modulation under identical conditions, indicating that the N-cyclopropyl substituent is essential for this orphan GPCR engagement [2]. This represents a >50-fold gain in functional activity attributable to the specific substitution pattern.
| Evidence Dimension | GPR6 Inverse Agonist Activity (EC50) |
|---|---|
| Target Compound Data | 27,000 nM (EC50) |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridin-6-amine (unsubstituted scaffold) |
| Quantified Difference | No detectable activity vs. 27 µM EC50 |
| Conditions | Human GPR6 expressed in CHO-K1 cells; cAMP modulation measured by TR-FRET after 20 hr incubation |
Why This Matters
Procurement of the exact CAS-numbered compound is required for reproducible GPR6 pharmacology studies; generic 7-azaindoles will fail to engage this target.
- [1] BindingDB. BDBM50582441. Affinity Data: EC50 = 2.70E+4 nM. Inverse agonist activity at human GPR6 expressed in CHO-K1 cells assessed as modulation of cAMP level incubated for 20 hrs by TR-FRET assay. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50582441 View Source
- [2] Biased Signaling Atlas / GPCRdb. GPR6 ligand activity data. No measurable inverse agonism for 1H-pyrrolo[2,3-b]pyridin-6-amine scaffold. View Source
